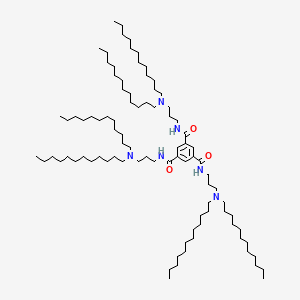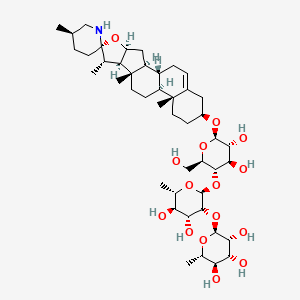
Methyl Na,Na-dibenzyl-D-tryptophanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Na,Na-dibenzyl-D-tryptophanate is a synthetic derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the tryptophan molecule. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Na,Na-dibenzyl-D-tryptophanate typically involves the protection of the amino group of tryptophan followed by benzylation. The process begins with the esterification of tryptophan to form methyl tryptophanate. This is followed by the protection of the amino group using a suitable protecting group such as tert-butoxycarbonyl (Boc). The protected amino group is then benzylated using benzyl bromide in the presence of a base like sodium hydride. Finally, the protecting group is removed to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl Na,Na-dibenzyl-D-tryptophanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the tryptophan moiety.
Reduction: Reduced forms of the benzyl groups.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl Na,Na-dibenzyl-D-tryptophanate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of protein-ligand interactions and enzyme kinetics.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl Na,Na-dibenzyl-D-tryptophanate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzyl groups enhance its binding affinity and specificity. The pathways involved include the modulation of neurotransmitter systems and the inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-D-tryptophan
- N-Carbobenzoxy-L-tryptophan
- 4-Chlorobenzoyl-L-tryptophan Calcium Salt
Uniqueness
Methyl Na,Na-dibenzyl-D-tryptophanate is unique due to the presence of two benzyl groups, which enhance its chemical stability and binding affinity. This makes it a valuable compound in various research applications compared to its analogs.
Eigenschaften
Molekularformel |
C26H26N2O2 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
methyl (2R)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C26H26N2O2/c1-30-26(29)25(16-22-17-27-24-15-9-8-14-23(22)24)28(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-15,17,25,27H,16,18-19H2,1H3/t25-/m1/s1 |
InChI-Schlüssel |
HHVOOJDLCVOLKI-RUZDIDTESA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Kanonische SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





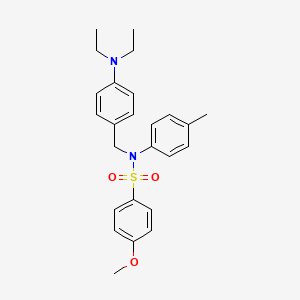
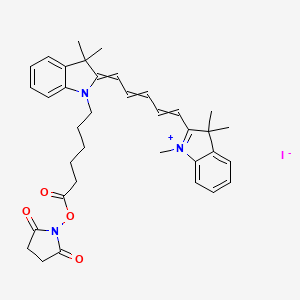
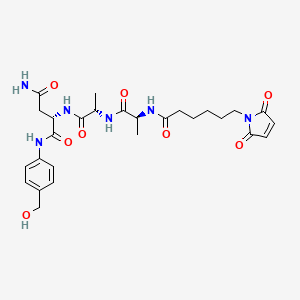

![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
![(E)-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B11933613.png)
![1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea](/img/structure/B11933626.png)
